molecular formula C11H11N3O2 B13614626 methyl1-benzyl-1H-1,2,4-triazole-5-carboxylate

methyl1-benzyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B13614626
M. Wt: 217.22 g/mol
InChI Key: DWXPLHJOSRKBEY-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium azide in a solvent such as acetonitrile or dimethylformamide, followed by the addition of methyl propiolate . The reaction mixture is typically stirred at room temperature for 24 hours, and the product is isolated by adding water and extracting with an organic solvent .

Industrial Production Methods

Industrial production of methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted triazole derivatives.

Scientific Research Applications

Methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, the nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. Additionally, the compound can modulate signaling pathways involved in inflammation and apoptosis .

Comparison with Similar Compounds

Methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate lies in its specific substitution pattern and the presence of the benzyl group, which can influence its reactivity and biological activity.

Biological Activity

Methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate is a member of the triazole family, noted for its unique five-membered ring structure containing three nitrogen atoms. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁N₃O₂
  • Functional Groups : Benzyl group and methyl ester at the carboxyl position.

The structural configuration allows for various interactions and reactivity patterns, making it of interest in both synthetic chemistry and biological applications.

The biological activity of methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate primarily involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access and activity. The triazole ring can interact with various receptors and proteins, modulating their function and signaling pathways.

Biological Activities

Research indicates that triazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against various strains of bacteria.
  • Anticancer Activity : Demonstrates cytotoxic effects on leukemia cells, indicating potential as an anticancer agent .
  • Enzyme Inhibition : Functions as a probe for studying enzyme inhibition mechanisms.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylateMethyl group at position 5Exhibits different biological activity profiles
Methyl 5-benzyl-1H-1,2,4-triazole-3-carboxylateBenzyl group at position 5Potentially higher lipophilicity than methyl variant
4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazoleAmino group substitutionEnhanced solubility and bioavailability

This table illustrates the structural similarities and differences among various triazole derivatives, highlighting the unique aspects of methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate that enhance its biological activity while maintaining favorable synthetic accessibility.

Case Studies and Research Findings

  • Anticancer Properties : A study demonstrated that methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate exhibited a dose-dependent cytotoxic effect on leukemia cell lines after 72 hours of exposure. The MTT assay results indicated significant antiproliferative effects associated with low toxicity .
  • Antimicrobial Efficacy : In vitro tests have shown that this compound possesses notable antibacterial activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis .
  • Enzyme Interaction Studies : Interaction studies involving this compound have focused on its binding affinity with various biological targets. The findings suggest that it may serve as a promising candidate for further development in enzyme inhibition studies .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-benzyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)10-12-8-13-14(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

DWXPLHJOSRKBEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NN1CC2=CC=CC=C2

Origin of Product

United States

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